4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline
Overview
Description
4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the trifluoromethyl group in this compound enhances its biological activity and stability, making it a valuable molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the decarboxylation of 2-carboxy derivatives or by the Niementowski synthesis, which involves the treatment of anthranilic acid with amides.
Introduction of the Chlorine Atom: The chlorine atom at the 4-position can be introduced through chlorination reactions using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Pyridine Ring: The pyridine ring with the trifluoromethyl group can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to effectively modulate the activity of these targets . The compound may inhibit or activate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(trifluoromethyl)quinazoline: A similar compound with a trifluoromethyl group but lacking the pyridine ring.
2-Chloro-3-(trifluoromethyl)phenol: Another trifluoromethyl-containing compound with different structural features.
Uniqueness
4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline is unique due to the presence of both the quinazoline and pyridine rings, along with the trifluoromethyl group. This combination of structural features contributes to its enhanced biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
4-chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3/c15-13-9-4-3-8(6-11(9)20-7-21-13)12-10(14(16,17)18)2-1-5-19-12/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXRYAYCIQJTMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=NC=N3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206818 | |
Record name | 4-Chloro-7-[3-(trifluoromethyl)-2-pyridinyl]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-83-9 | |
Record name | 4-Chloro-7-[3-(trifluoromethyl)-2-pyridinyl]quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573675-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-[3-(trifluoromethyl)-2-pyridinyl]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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